molecular formula C16H16FNO4S B2959681 5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid CAS No. 794573-83-4

5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid

Cat. No.: B2959681
CAS No.: 794573-83-4
M. Wt: 337.37
InChI Key: LDRAJZBKANEPNM-UHFFFAOYSA-N
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Description

5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid is an organic compound with the molecular formula C16H16FNO4S It is characterized by the presence of a fluorophenyl group, a sulfamoyl group, and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorophenylethylamine with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then subjected to further reactions with 2-methylbenzoic acid derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization, chromatography, and distillation ensures the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfamoyl group may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[2-(4-Chlorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid
  • 5-{[2-(4-Bromophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid
  • 5-{[2-(4-Methylphenyl)ethyl]sulfamoyl}-2-methylbenzoic acid

Uniqueness

Compared to similar compounds, 5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[2-(4-fluorophenyl)ethylsulfamoyl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S/c1-11-2-7-14(10-15(11)16(19)20)23(21,22)18-9-8-12-3-5-13(17)6-4-12/h2-7,10,18H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRAJZBKANEPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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